1,4-Dichlorophthalazin-6-amine is a chemical compound that belongs to the class of phthalazin derivatives. It features two chlorine atoms and an amine group attached to a phthalazine ring structure. This compound is of interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The compound can be synthesized through several methods, which will be detailed in the synthesis analysis section. It is commercially available from various chemical suppliers and can also be obtained through custom synthesis routes.
1,4-Dichlorophthalazin-6-amine is classified as an aromatic amine and a chlorinated derivative of phthalazine. Its structure includes a phthalazine backbone, which is a bicyclic compound consisting of a fused benzene and pyrazine ring.
The synthesis of 1,4-Dichlorophthalazin-6-amine can be achieved through multiple approaches:
The synthesis typically requires controlled conditions to ensure selective chlorination and to prevent over-reaction or side products. The reaction conditions may include temperature control, solvent choice (such as dichloromethane), and reaction time optimization.
1,4-Dichlorophthalazin-6-amine can participate in various chemical reactions typical for amines and halogenated compounds:
The reactivity of the chlorine substituents makes this compound versatile for further chemical modifications. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcome of these reactions.
The mechanism of action for compounds like 1,4-Dichlorophthalazin-6-amine often involves interaction with biological targets such as enzymes or receptors. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with active sites on proteins.
Research indicates that similar phthalazine derivatives exhibit anti-inflammatory and anticancer properties, suggesting that 1,4-Dichlorophthalazin-6-amine may also possess significant biological activity warranting further investigation.
1,4-Dichlorophthalazin-6-amine is primarily used in medicinal chemistry for:
Its unique structure allows it to serve as an important intermediate in synthesizing more complex molecules with potential applications in treating cancer or inflammatory diseases. Further research is needed to fully elucidate its mechanisms and therapeutic potential.
1,4-Dichlorophthalazin-6-amine represents a privileged pharmacophoric scaffold in modern heterocyclic drug design, characterized by its fused diazine-aromatic ring system. The phthalazine core provides a planar, electron-deficient structure that facilitates π-π stacking interactions with biological targets, while strategic substituents (chlorine at C1/C4 and amine at C6) enable precise modulation of steric and electronic properties [1] [9]. This molecular architecture underpins its versatility across therapeutic domains, particularly in oncology. As documented in comprehensive reviews, phthalazine derivatives exhibit diverse biological activities including anticancer, antidiabetic, antihypertensive, and antimicrobial effects [1]. The chlorine atoms serve as excellent leaving groups for nucleophilic displacement reactions, allowing synthetic diversification, while the C6 amine contributes hydrogen-bonding capability critical for target engagement.
Table 1: Therapeutic Applications of Phthalazine-Based Pharmacophores
Biological Activity | Molecular Targets | Key Phthalazine Derivatives |
---|---|---|
Anticancer | PARP, VEGFR-2, TGFβ pathway | Olaparib, Talazoparib, Vatalanib |
Antihypertensive | Vasodilatory receptors | Cadralazine, Endralazine |
Antimicrobial | Bacterial enzymes | Benzotriazole-fused phthalazines |
Anticonvulsant | Neuronal ion channels | Triazolo-phthalazine derivatives |
The synthetic versatility of this scaffold is demonstrated through key intermediates like 1,4-dichlorophthalazine (CAS 4752-10-7), prepared in high yield (>96%) via chlorination of 4-hydroxy-1(2H)-phthalazinone with phosphorus oxychloride or phosphorus pentachloride [1] [7]. Subsequent regioselective amination at C4 or C1 positions enables targeted drug development, as evidenced by clinical PARP inhibitors (Olaparib) and investigative TGFβ pathway modulators [1] [9].
The discovery of 1,4-dichlorophthalazin-6-amine derivatives as transformative growth factor beta pathway inhibitors emerged from phenotypic screening initiatives targeting non-kinase mechanisms. Researchers engineered Human Embryonic Kidney 293 cell lines with firefly luciferase under transforming growth factor beta-Smad-dependent transcriptional control to identify compounds disrupting transforming growth factor beta signaling without adenosine triphosphate-competitive kinase inhibition [2] [4]. Initial hits featured phthalazin-1-amine cores, with lead optimization yielding 4-(4-benzylpiperazin-1-yl)-N-(4-morpholinophenyl)phthalazin-1-amine derivatives. Compound 10p (IC₅₀ = 0.11 ± 0.02 µM) demonstrated potent transforming growth factor beta pathway impairment (>100-fold selectivity index versus cytotoxicity) and abolished Smad2/3 phosphorylation in western blot analyses without transforming growth factor beta receptor 1 kinase inhibition [2] [4].
Concurrently, this scaffold gained prominence in angiogenesis inhibition through vascular endothelial growth factor receptor-2 kinase interference. Structural optimization exploited the 1,4-dichlorophthalazine intermediate to generate biarylurea and biarylamide derivatives mimicking sorafenib's pharmacophore [9]. Critical compounds featured:
Table 2: Key Phthalazine-Based Transforming Growth Factor Beta/Vascular Endothelial Growth Factor Receptor-2 Inhibitors
Compound | Biological Target | IC₅₀/Activity | Mechanistic Characterization |
---|---|---|---|
10p | Transforming growth factor beta pathway | 0.11 µM | Non-kinase; reduces Smad phosphorylation |
Vatalanib | Vascular endothelial growth factor receptor-2 | 43 nM | Type I kinase inhibitor (ATP-competitive) |
Biarylurea 13c | Vascular endothelial growth factor receptor-2 | 2.5 µM | 71.6% HUVEC inhibition at 10 µM; induces S-phase arrest |
Sorafenib-analog | Vascular endothelial growth factor receptor-2 | 90 nM | Approved multikinase inhibitor |
These dual-pathway engagements highlight the scaffold's unique capacity to address tumorigenesis through complementary mechanisms: transforming growth factor beta-mediated immune evasion and vascular endothelial growth factor-driven angiogenesis [2] [9].
The bioactivity of 1,4-dichlorophthalazin-6-amine is exquisitely sensitive to positional isomerism and substituent effects. Structural isomers demonstrate profound pharmacological differences attributable to electronic distribution, hydrogen-bonding capacity, and three-dimensional target complementarity. Key considerations include:
Chlorine Positioning:
Amine Regiochemistry:
Table 3: Positional Isomerism Effects on Phthalazine Bioactivity
Isomer | Amine Position | Transforming Growth Factor Beta IC₅₀ | Vascular Endothelial Growth Factor Receptor-2 Inhibition |
---|---|---|---|
1,4-Dichlorophthalazin-6-amine | C6 (para-oriented) | 0.11–1.32 µM | Significant (71–80% at 10 µM) |
1,4-Dichlorophthalazin-5-amine | C5 (ortho) | >10 µM | Moderate (45–50% at 10 µM) |
1,3-Dichlorophthalazin-6-amine | C6 | Inactive | Not reported |
Geometric isomerism further modulates activity in saturated derivatives. Comparative studies of benzotriazole-phthalazine conjugates demonstrated 20-100-fold potency differences between linear versus angular fusion isomers, while E/Z-configurations in unsaturated analogs showed 5-fold activity differentials [3] [5]. The electron-withdrawing chlorine atoms ortho to N2 substantially increase ring electrophilicity, enhancing hydrogen-bond acceptor strength at N2. Conversely, the C6 amine serves as a hydrogen-bond donor whose basicity (pKₐ ≈ 4–5) is modulated by neighboring chlorine substituents, facilitating pH-dependent membrane permeability [8] [10].
These structure-activity relationships underscore why 1,4-dichlorophthalazin-6-amine specifically—rather than its isomers—emerged as a privileged scaffold: its balanced electronic profile and spatially separated functional groups enable optimal interactions with conserved transforming growth factor beta and vascular endothelial growth factor receptor-2 binding residues, while maintaining synthetic flexibility for targeted optimization programs [1] [2] [9].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3